molecular formula C10H9BrO2 B1381778 7-Bromo-8-methyl-chroman-4-one CAS No. 1273656-49-7

7-Bromo-8-methyl-chroman-4-one

Cat. No. B1381778
CAS RN: 1273656-49-7
M. Wt: 241.08 g/mol
InChI Key: DTQLFEFXWRJERS-UHFFFAOYSA-N
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Description

7-Bromo-8-methyl-chroman-4-one is a compound with the linear formula C10H9BrO2 . It is a light yellow solid and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .


Molecular Structure Analysis

The molecular structure of 7-Bromo-8-methyl-chroman-4-one is represented by the InChI code 1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .


Physical And Chemical Properties Analysis

7-Bromo-8-methyl-chroman-4-one has a molecular weight of 241.08 . It is a light yellow solid .

Scientific Research Applications

Anticancer Activity

Chroman-4-one derivatives, including 7-Bromo-8-methyl-chroman-4-one, have been studied for their potential anticancer properties. These compounds can act as inhibitors of tumor necrosis factor-α (TNF-α), which plays a significant role in the pathological mechanism of various inflammation-related diseases, including cancer .

Antidiabetic Effects

The chroman-4-one scaffold is being explored for its antidiabetic effects. By modulating biological pathways related to diabetes, these compounds could offer a new avenue for the treatment and management of this chronic condition .

Antioxidant Properties

Due to their structural characteristics, chroman-4-one derivatives exhibit antioxidant activities. These properties are crucial in preventing oxidative stress, which is implicated in numerous diseases .

Antimicrobial and Antifungal Uses

These compounds have shown promise as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacteria and fungi makes them valuable in the development of new treatments for infections .

Antiviral and Antileishmanial Applications

Chroman-4-one derivatives have been evaluated for their antiviral and antileishmanial activities. They target specific enzymes in pathogens, offering potential as treatments for diseases caused by viruses and parasites like Leishmania .

Cosmetic Applications

The derivatives of chroman-4-one are used in cosmetic preparations for the care and improvement of skin and hair texture. They treat skin and hair-related defects like inflammation, allergies, or wound healing processes .

Analgesic and Anti-inflammatory

These compounds can also serve as analgesics and anti-inflammatory agents. They may provide relief from pain and inflammation, making them useful in various therapeutic contexts .

Neuroprotective Effects

Research suggests that chroman-4-one derivatives may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where inflammation plays a significant role .

Safety and Hazards

The safety information for 7-Bromo-8-methyl-chroman-4-one is available in its Material Safety Data Sheet (MSDS) .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community .

properties

IUPAC Name

7-bromo-8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLFEFXWRJERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-methyl-chroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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